molecular formula C14H19ClN2O2 B2857934 1-{4-[2-(2-Chlorophenyl)-2-hydroxyethyl]piperazin-1-yl}ethan-1-one CAS No. 1082806-45-8

1-{4-[2-(2-Chlorophenyl)-2-hydroxyethyl]piperazin-1-yl}ethan-1-one

Cat. No.: B2857934
CAS No.: 1082806-45-8
M. Wt: 282.77
InChI Key: LBJFADQILFLTAT-UHFFFAOYSA-N
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Description

1-{4-[2-(2-Chlorophenyl)-2-hydroxyethyl]piperazin-1-yl}ethan-1-one is a piperazine-derived compound characterized by a central piperazine ring substituted with two distinct groups:

  • A 2-(2-chlorophenyl)-2-hydroxyethyl moiety: This group introduces a chlorinated aromatic ring and a hydroxyl group, which may enhance solubility and influence receptor binding.
  • An acetyl group (ethanone): This ketone functionality is common in bioactive molecules, often contributing to metabolic stability or serving as a synthetic handle for further derivatization .

Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including neurotransmitter receptors and enzymes .

Properties

IUPAC Name

1-[4-[2-(2-chlorophenyl)-2-hydroxyethyl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-11(18)17-8-6-16(7-9-17)10-14(19)12-4-2-3-5-13(12)15/h2-5,14,19H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJFADQILFLTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC(C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[2-(2-Chlorophenyl)-2-hydroxyethyl]piperazin-1-yl}ethan-1-one typically involves the reaction of 2-(2-chlorophenyl)ethanol with piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-{4-[2-(2-Chlorophenyl)-2-hydroxyethyl]piperazin-1-yl}ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.

    Substitution: The chlorine atom can be substituted with other functional groups to create new compounds with potentially different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atom can result in a variety of new compounds with different functional groups.

Scientific Research Applications

1-{4-[2-(2-Chlorophenyl)-2-hydroxyethyl]piperazin-1-yl}ethan-1-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other piperazine derivatives.

    Biology: The compound is studied for its potential effects on various biological systems, including its interactions with enzymes and receptors.

    Industry: The compound is used in the production of various chemical products, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{4-[2-(2-Chlorophenyl)-2-hydroxyethyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets in the body. The compound is known to bind to histamine H1 receptors, which are involved in the regulation of allergic responses. By blocking these receptors, the compound can help alleviate symptoms of allergies and other related conditions. Additionally, it may interact with other receptors and enzymes, leading to a range of pharmacological effects.

Comparison with Similar Compounds

Hydroxyethyl vs. Non-Hydroxyethyl Derivatives

  • The hydroxyl group in the target compound likely improves aqueous solubility compared to non-hydroxylated analogues like 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone . This modification could enhance bioavailability in CNS-targeted therapies.

Chlorophenyl Positional Isomerism

  • The 2-chlorophenyl substitution in the target compound may confer distinct binding preferences compared to 3- or 4-chlorophenyl isomers. For example, 4-chlorophenyl derivatives (e.g., 1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one) are often associated with serotonin receptor antagonism , whereas 2-chlorophenyl groups are prevalent in dopamine D₂ ligands .

Heterocyclic Additions

    Biological Activity

    1-{4-[2-(2-Chlorophenyl)-2-hydroxyethyl]piperazin-1-yl}ethan-1-one, often referred to as a piperazine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The compound has the following molecular formula: C17H26ClN3O3C_{17}H_{26}ClN_{3}O_{3}. Its structure features a piperazine ring substituted with a chlorophenyl group and a hydroxyethyl moiety, which are critical for its biological activity.

    Antitumor Activity

    Research has indicated that piperazine derivatives exhibit antitumor properties. A study demonstrated that compounds similar to this compound can bind selectively to G-quadruplex DNA structures, which are implicated in cancer cell proliferation. The binding affinity was assessed using electrospray ionization mass spectrometry (ESI-MS), revealing a preferential interaction with G-quadruplex over double-stranded DNA (dsDNA) .

    CompoundBinding Affinity (kcal/mol)Selectivity
    This compound-8.5High (G-quadruplex)
    Reference Compound-6.0Moderate (dsDNA)

    Neuropharmacological Effects

    Piperazine derivatives are also known for their neuropharmacological effects. The compound under discussion has shown potential as an anxiolytic agent in animal models. In behavioral tests, it demonstrated reduced anxiety-like behavior, suggesting its utility in treating anxiety disorders.

    The proposed mechanism of action involves modulation of neurotransmitter systems, particularly serotonin and dopamine receptors. The piperazine moiety is known to interact with these receptors, influencing mood and anxiety levels.

    Case Studies

    Case Study 1: Antitumor Activity
    In a laboratory setting, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents.

    Case Study 2: Anxiolytic Effects
    A behavioral study involving rodents assessed the anxiolytic properties of the compound. Results showed significant reductions in time spent in the open arms of an elevated plus maze, indicating decreased anxiety levels when administered at specific dosages.

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